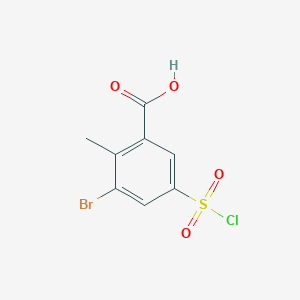
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
As a benzoic acid derivative, this compound could participate in a variety of chemical reactions. The bromo and chlorosulfonyl groups are good leaving groups, which means they could be replaced by other groups in substitution reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters .Applications De Recherche Scientifique
Synthesis and Intermediate Use in Drug Development
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid and its derivatives play a crucial role as intermediates in the synthesis of various compounds. For example, Cao Sheng-li (2004) describes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs inhibiting thymidylate synthase, using a process that starts with 2-amino-5-methylbenzoic acid (Cao Sheng-li, 2004). Similarly, Bunnett and Rauhut (2003) detail the synthesis of 2-bromo-3-methylbenzoic acid, demonstrating the importance of halogenation in creating pharmaceutical intermediates (J. Bunnett & M. M. Rauhut, 2003).
Applications in Photodynamic Therapy
Another application is in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with significant potential as Type II photosensitizers in photodynamic therapy, where derivatives of 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid may play a role (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid are also significant. For instance, Zheng Jian-hong (2012) reports on the synthesis and characterization of chlorantraniliprole, a process that includes the use of 2-amino-5-chloro-3-methylbenzoic acid (Zheng Jian-hong, 2012).
Development of Antifungal Agents
In the field of antifungal agents, Lena Trifonov et al. (2020) report on the creation of novel polyfunctional arenesulfonamides from 3-amino-5-bromobenzoic acid, showing potential as fungicides against skin diseases caused by Malassezia furfur (Lena Trifonov et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIDNFMMXILSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)




